N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

carbonic anhydrase inhibition sulfonamide pharmacophore thiophene vs. benzene

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide combining a 4-phenylpyrazole head group with a thiophene-2-sulfonamide warhead via a two-carbon ethyl linker. This architecture places it at the intersection of two well-validated pharmacophore classes: thiophene-2-sulfonamides, which have demonstrated up to 40-fold greater carbonic anhydrase inhibitory potency relative to analogous benzenesulfonamides , and N-arylpyrazole sulfonamides, a scaffold under active investigation for selective enzyme and receptor modulation.

Molecular Formula C15H15N3O2S2
Molecular Weight 333.42
CAS No. 2034292-11-8
Cat. No. B2473524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
CAS2034292-11-8
Molecular FormulaC15H15N3O2S2
Molecular Weight333.42
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C15H15N3O2S2/c19-22(20,15-7-4-10-21-15)17-8-9-18-12-14(11-16-18)13-5-2-1-3-6-13/h1-7,10-12,17H,8-9H2
InChIKeyNOPCESGAWJSTES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034292-11-8): Procurement-Relevant Structural and Functional Profile


N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide combining a 4-phenylpyrazole head group with a thiophene-2-sulfonamide warhead via a two-carbon ethyl linker [1]. This architecture places it at the intersection of two well-validated pharmacophore classes: thiophene-2-sulfonamides, which have demonstrated up to 40-fold greater carbonic anhydrase inhibitory potency relative to analogous benzenesulfonamides [2], and N-arylpyrazole sulfonamides, a scaffold under active investigation for selective enzyme and receptor modulation [3]. The compound is primarily available as a research-grade building block for medicinal chemistry and chemical biology applications.

Why N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034292-11-8) Cannot Be Replaced by Generic In-Class Analogs


Within the broader sulfonamide-pyrazole chemotype, three structural variables control target engagement and selectivity: the sulfonamide aryl group (thiophene vs. benzene), the pyrazole N1 substituent (aryl vs. alkyl), and the linker length between the pyrazole and sulfonamide moieties [1]. Replacing the thiophene-2-sulfonamide with a benzenesulfonamide is known to reduce carbonic anhydrase inhibitory potency by an order of magnitude in related series [2]. Similarly, substituting the 4-phenyl group on the pyrazole with smaller alkyl substituents alters steric and electronic properties that govern binding pocket complementarity, as demonstrated for LuxR-type quorum-sensing regulators where 3-phenyl-thiophenesulfonyl-pyrazoles (PTSP) achieve nanomolar inhibition while non-phenyl analogs show markedly reduced activity [3]. The ethyl linker in this compound introduces conformational flexibility that distinguishes it from directly sulfonylated pyrazoles such as PTSP, potentially enabling distinct binding modes. These structural features are interdependent; changing any single element without controlling for the others can yield unpredictable shifts in potency, selectivity, and physicochemical properties, making direct generic substitution unreliable for procurement decisions.

Quantitative Differentiation Evidence for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034292-11-8)


Thiophene-2-sulfonamide vs. Benzenesulfonamide: Carbon Anhydrase Inhibition Potency Advantage (Class-Level Inference)

In carbonic anhydrase (CA) inhibition assays, thiophene-2-sulfonamide derivatives have been reported to be up to 40-fold more potent than their benzenesulfonamide counterparts [1]. For the target compound, the thiophene-2-sulfonamide warhead is therefore expected to confer a substantial potency advantage over the directly analogous benzenesulfonamide, N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034326-62-4), for which no CA inhibition data are publicly available. This class-level inference is based on consistent structure-activity relationship trends observed across multiple CA isoform inhibition studies and does not constitute a direct head-to-head comparison for this specific compound [2].

carbonic anhydrase inhibition sulfonamide pharmacophore thiophene vs. benzene

4-Phenylpyrazole Substitution: Binding Pocket Complementarity vs. Non-Aryl Pyrazole Analogs (Class-Level Inference)

In the thiophenesulfonamide class targeting LuxR/HapR quorum-sensing regulators, the presence of a 3-phenyl substituent on the pyrazole ring (as in PTSP, 3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole) is required for high-affinity binding and nanomolar inhibition, while non-aryl or smaller alkyl-substituted pyrazole analogs show substantially reduced or no activity [1]. The target compound carries a 4-phenylpyrazole moiety connected via an ethyl linker rather than direct sulfonylation, but the aromatic phenyl substituent is expected to confer analogous binding pocket complementarity advantages over analogs bearing methyl, unsubstituted, or heteroaryl pyrazole groups, such as N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034295-23-1) [2].

pyrazole substitution receptor binding quorum sensing inhibition SAR

Ethyl Linker vs. Direct Sulfonylation: Conformational Flexibility and Binding Mode Differentiation (Class-Level Inference)

The target compound features a two-carbon ethyl linker between the pyrazole N1 and the sulfonamide nitrogen, in contrast to directly N-sulfonylated pyrazoles such as PTSP, where the thiophene-2-sulfonyl group is attached directly to the pyrazole N1 [1]. This structural difference introduces conformational flexibility and alters the spatial relationship between the phenylpyrazole recognition element and the sulfonamide zinc-binding group. In carbonic anhydrase inhibitor design, linker length and composition are critical determinants of isoform selectivity, with ethyl-linked sulfonamides often exhibiting different CA isoform inhibition profiles compared to their directly attached counterparts [2]. Direct comparative data for this compound are not available, but the structural divergence from PTSP implies a distinct binding mode that may be advantageous for targets where conformational adaptability is required for optimal engagement.

linker flexibility binding mode conformational analysis SAR

Anticancer Activity Potential: Thiophene-Pyrazole Sulfonamides vs. Non-Thiophene Congeners in MCF-7 and HepG2 Cell Lines (Class-Level Inference)

A 2024 study of thiophene and thiophene-pyrazole analogues incorporating a benzene-sulfonamide moiety demonstrated that thiophene-containing derivatives exhibit enhanced cytotoxicity against MCF-7 (breast cancer), VoLo (lymphoma), and HepG2 (hepatocellular carcinoma) cell lines compared to non-thiophene benzenesulfonamide controls [1]. The most potent thiophene-pyrazole hybrid in that series showed an IC₅₀ of 12.7 μM against the VoLo cell line, while the corresponding thiophene-only analog lacking the pyrazole ring showed an IC₅₀ of 28.9 μM, representing a ~2.3-fold potency gain [1]. The target compound, bearing both the thiophene-2-sulfonamide and 4-phenylpyrazole moieties, is structurally positioned within this SAR trend, though its specific anticancer activity has not been independently reported.

anticancer activity MCF-7 HepG2 cytotoxicity thiophene-pyrazole

Recommended Application Scenarios for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034292-11-8)


Carbonic Anhydrase IX/XII-Targeted Anticancer Lead Discovery

Given the established potency advantage of thiophene-2-sulfonamides over benzenesulfonamides in carbonic anhydrase inhibition (up to 40-fold) [1], this compound is a rational procurement choice for medicinal chemistry programs targeting tumor-associated CA isoforms IX and XII. The 4-phenylpyrazole moiety provides additional opportunities for hydrophobic pocket engagement, while the ethyl linker enables a binding mode distinct from directly sulfonylated pyrazoles, potentially improving isoform selectivity. Screening against CA-IX and CA-XII in MCF-7 and HepG2 cell-based models is recommended, building on the SAR trends established for thiophene-pyrazole sulfonamide hybrids [2].

Quorum-Sensing Inhibition in Pathogenic Vibrio Species (Chemical Biology Tool)

The structural relationship to PTSP—the most potent thiophenesulfonamide quorum-sensing inhibitor identified to date, active at nanomolar concentrations against V. vulnificus, V. parahaemolyticus, and V. campbellii LuxR homologs [3]—positions this compound as a candidate chemical probe for bacterial gene regulation studies. The ethyl linker and 4-phenyl substitution may confer differential species selectivity compared to PTSP, enabling structure-selectivity relationship mapping of LuxR/HapR family proteins. Procurement for chemical biology applications should include evaluation in Vibrio quorum-sensing reporter strains alongside PTSP as a reference control.

Fragment-Based and Scaffold-Hopping Library Design

The compound's three modular pharmacophoric elements (4-phenylpyrazole, ethyl linker, thiophene-2-sulfonamide) make it suitable as a core scaffold for fragment-growing and scaffold-hopping strategies. The thiophene ring offers synthetic handles for further functionalization (e.g., halogenation, cross-coupling), while the sulfonamide serves as a validated zinc-binding group for metalloenzyme targets. Procurement for diversity-oriented synthesis libraries focused on carbonic anhydrase, kinase, or quorum-sensing targets is scientifically justified based on the scaffold's intersection of two independently validated pharmacophore classes [1][3].

Physicochemical Property Benchmarking Against Benzenesulfonamide Analogs

For drug discovery programs requiring improved ligand efficiency, the replacement of a benzenesulfonamide with a thiophene-2-sulfonamide generally reduces lipophilicity (lower clogP) while maintaining or improving potency, as documented in carbonic anhydrase inhibitor optimization campaigns [1]. The target compound can serve as a benchmarking tool to evaluate how the thiophene-for-benzene substitution affects solubility, metabolic stability, and permeability in parallel with the corresponding benzenesulfonamide analog, N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, within a given assay panel.

Quote Request

Request a Quote for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.